molecular formula C18H13BrN2O2 B5376861 N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide

N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide

Katalognummer B5376861
Molekulargewicht: 369.2 g/mol
InChI-Schlüssel: HOOAGGKFJYVJFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide, also known as GSK690693, is a small molecule inhibitor that targets protein kinase B (PKB) or Akt. Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Akt is overexpressed in many types of cancer, making it an attractive target for cancer therapy. GSK690693 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide binds to the ATP-binding site of Akt and inhibits its activity. Akt is a downstream effector of phosphatidylinositol 3-kinase (PI3K), which is frequently activated in cancer cells. Inhibition of Akt signaling leads to decreased cell survival and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit insulin-stimulated glucose uptake in adipocytes, suggesting a potential role in the treatment of type 2 diabetes. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of Akt, making it a valuable tool for studying Akt signaling pathways. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, like all research tools, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has limitations. It is a small molecule inhibitor and may not accurately reflect the effects of genetic inhibition of Akt. Additionally, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide may have off-target effects that could confound experimental results.

Zukünftige Richtungen

There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. One area of interest is the development of combination therapies that include N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has shown synergistic effects with other anticancer agents, and further studies are needed to identify optimal combinations. Another area of interest is the development of biomarkers that can predict response to N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. Akt signaling is complex, and not all tumors that overexpress Akt are sensitive to Akt inhibitors. Biomarkers that can identify responsive tumors would be valuable in clinical trials. Finally, further studies are needed to understand the potential role of N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide in the treatment of other diseases, such as type 2 diabetes and tuberculosis.

Synthesemethoden

The synthesis of N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide involves several steps, starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridineyl chloride. The resulting compound is then reacted with 4-phenoxybenzoyl chloride in the presence of a base to form N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. It has been shown to inhibit Akt signaling and induce apoptosis (programmed cell death) in cancer cells. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been studied in combination with other anticancer agents and has shown synergistic effects.

Eigenschaften

IUPAC Name

N-(5-bromopyridin-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-14-8-11-17(20-12-14)21-18(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOAGGKFJYVJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.